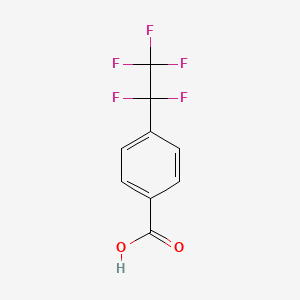

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKRCWXOKSNIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265655 | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-13-1 | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pentafluoroethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid chemical properties

An In-depth Technical Guide to 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid

Executive Summary

This compound is a fluorinated aromatic carboxylic acid that serves as a crucial building block in advanced chemical synthesis. The incorporation of the pentafluoroethyl group (–C₂F₅) onto the benzoic acid scaffold imparts unique electronic properties and enhanced metabolic stability, making it a molecule of significant interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its core chemical properties, synthesis considerations, safety protocols, and applications, synthesized from an application-focused perspective to explain the causality behind its utility and handling.

Introduction: The Strategic Role of Fluorination

In the landscape of modern organic chemistry, particularly within pharmaceutical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing drug candidates.[1] The introduction of a robust, electron-withdrawing group like the pentafluoroethyl moiety can profoundly alter a molecule's physicochemical and biological properties.[1]

Key advantages conferred by such fluorination strategies include:

-

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond provides resistance to metabolic degradation by cytochrome P450 enzymes, often extending the pharmacokinetic profile of a therapeutic agent.[1]

-

Modulated Acidity (pKa): The potent electron-withdrawing nature of the –C₂F₅ group significantly increases the acidity of the carboxylic acid proton compared to non-fluorinated benzoic acid, which can be critical for optimizing solubility and membrane permeability.[1]

-

Increased Lipophilicity: The presence of the fluorinated alkyl chain generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1]

-

Improved Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and efficacy.[1]

This compound encapsulates these advantages, presenting itself as a versatile starting material for creating novel compounds with tailored properties.

Core Physicochemical Properties

The fundamental properties of a chemical building block dictate its behavior in reactions and its suitability for various applications. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 383-13-1 | [2][3] |

| Molecular Formula | C₉H₅F₅O₂ | [2][3] |

| Molecular Weight | 240.13 g/mol | |

| Appearance | Powder | |

| Melting Point | 154-159 °C | |

| 182-185 °C (literature value) | ||

| pKa | Not experimentally determined, but expected to be significantly lower (more acidic) than benzoic acid (~4.2) due to the strong electron-withdrawing –C₂F₅ group. For comparison, the pKa of Pentafluorobenzoic acid is ~1.48.[4] | N/A |

| Solubility | While specific data is unavailable, by analogy to related fluorinated acids, it is expected to be soluble in polar organic solvents like methanol and ether, with very slight solubility in cold water.[5] | N/A |

Synthesis and Reactivity Insights

Synthetic Pathways: A Generalized Approach

While a specific, documented synthesis for this compound is not detailed in the provided literature, its structure suggests a synthesis rooted in established aromatic chemistry. A plausible workflow involves the introduction of the pentafluoroethyl group onto an aromatic precursor, followed by the formation or unmasking of the carboxylic acid functionality. A common strategy for analogous benzoic acids involves a Friedel-Crafts acylation reaction followed by hydrolysis.[6]

The following diagram illustrates a generalized, conceptual workflow for the synthesis of a para-substituted benzoic acid, which serves as a logical model for producing compounds like this compound.

Caption: Generalized synthetic workflows for para-substituted benzoic acids.

Causality Behind Experimental Choices:

-

Route Selection: The choice between direct oxidation and a Grignard route depends heavily on the stability of the pentafluoroethyl group to the oxidizing conditions and the availability of the appropriate starting materials. The Grignard route is often preferred for its versatility and milder final step.

-

Protecting Groups: In more complex syntheses, other functional groups on the aromatic ring might require protection to prevent unwanted side reactions during the oxidation or Grignard formation steps.

Reactivity Profile

The reactivity of this compound is dominated by two key features:

-

Carboxylic Acid Group: This functional group is a versatile handle for derivatization. It readily undergoes standard transformations such as esterification, amide bond formation (e.g., via coupling reagents like DCC or EDC), and reduction to the corresponding benzyl alcohol. Its heightened acidity makes it a strong candidate for forming stable salts.

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the carboxylic acid and the pentafluoroethyl groups. Nucleophilic aromatic substitution is more plausible but typically requires harsh conditions.

Applications in Research and Development

As a specialized organic building block, this compound is primarily utilized as an intermediate for the synthesis of more complex molecules with targeted functions.[3]

-

Pharmaceutical & Agrochemical Synthesis: Its primary application lies in introducing the 4-(pentafluoroethyl)benzoyl moiety into larger molecules. This is a common strategy in the development of novel pharmaceuticals and crop protection agents, where the fluorinated group can enhance bioactivity and stability.[7] Benzoic acid derivatives, in general, serve as fundamental scaffolds for a wide array of drugs, including anti-cancer agents.[8]

-

Materials Science: Fluorinated organic compounds are integral to the development of advanced materials such as specialized polymers and liquid crystals, where their unique electronic and thermal properties are exploited.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous chemical and requires adherence to established protocols.

Hazard Identification

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Target Organs: Respiratory system.

Recommended Handling Protocols

The following protocols are derived from standard precautionary statements (P-codes) associated with this compound.

-

Exposure Prevention (P261, P264):

-

Personal Protective Equipment (PPE):

-

First Aid Measures (P301, P302, P305):

-

If Swallowed (P301+P312): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin (P302+P352): Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

-

Storage and Incompatibilities:

Conclusion

This compound is more than a simple aromatic acid; it is a strategically designed building block that leverages the powerful effects of fluorine chemistry. Its enhanced acidity, metabolic stability, and utility as a synthetic intermediate make it a valuable tool for scientists and researchers aiming to synthesize novel molecules with superior performance characteristics in medicine and materials science. Adherence to strict safety protocols is mandatory for its handling, ensuring that its potential can be explored responsibly.

References

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

4-(Pentafluoroethyl)benzoic acid CAS number 383-13-1

An In-depth Technical Guide to 4-(Pentafluoroethyl)benzoic acid (CAS 383-13-1)

Executive Summary

4-(Pentafluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in modern medicinal chemistry and materials science. The incorporation of the pentafluoroethyl (C₂F₅) group onto a benzoic acid scaffold imparts a unique combination of physicochemical properties, including modulated lipophilicity, enhanced metabolic stability, and altered electronic characteristics. These attributes make it a valuable intermediate for the synthesis of novel pharmaceutical candidates and advanced materials. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, intended for researchers, chemists, and professionals in drug development.

The Strategic Imperative of Organofluorine Chemistry

In the landscape of drug discovery, the strategic incorporation of fluorine atoms or fluoroalkyl groups is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's high electronegativity and small atomic radius allow it to profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] The pentafluoroethyl (-C₂F₅) group, a more lipophilic analogue of the widely used trifluoromethyl (-CF₃) group, offers an additional vector for fine-tuning these properties.[3] Its strong electron-withdrawing nature and steric bulk can lead to enhanced target engagement, improved pharmacokinetic profiles, and blockage of metabolic hotspots, ultimately contributing to the development of more potent and durable therapeutics.[1] 4-(Pentafluoroethyl)benzoic acid serves as a readily available scaffold to introduce this powerful moiety into a diverse range of molecular architectures.

Physicochemical and Spectroscopic Profile

4-(Pentafluoroethyl)benzoic acid is a white crystalline powder at standard conditions.[4][5] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 383-13-1 | [4][5][6] |

| Molecular Formula | C₉H₅F₅O₂ | [4][5][6] |

| Molecular Weight | 240.13 g/mol | [4][5][6] |

| Appearance | White Powder/Solid | [4][5] |

| Melting Point | 154-159 °C | [4][5] |

| SMILES | OC(=O)C1=CC=C(C(F)(F)C(F)(F)F)C=C1 | [4][5] |

| InChI Key | WJKRCWXOKSNIAD-UHFFFAOYSA-N | [4][5] |

Spectroscopic Characterization

While specific spectral data for this compound is not publicly available in the search results, its structure allows for the prediction of key spectroscopic features based on well-established principles.

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the four protons on the disubstituted benzene ring, likely exhibiting a characteristic AA'BB' splitting pattern. A broad singlet at higher chemical shift (>10 ppm) would correspond to the acidic proton of the carboxylic acid group.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the carboxylic acid carbon (approx. 165-175 ppm), and the two carbons of the pentafluoroethyl group, which would show complex splitting patterns due to C-F coupling.[7]

-

¹⁹F NMR: The spectrum would be characterized by two multiplets corresponding to the -CF₂- and -CF₃ groups, with their coupling providing definitive structural confirmation.

-

FT-IR: The infrared spectrum would feature a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp and strong carbonyl (C=O) stretch (approx. 1680-1710 cm⁻¹), and strong C-F stretching bands (approx. 1100-1400 cm⁻¹).

Synthesis and Reactivity

The synthesis of aryl-pentafluoroethyl compounds can be challenging. A robust and increasingly common strategy involves the copper-mediated pentafluoroethylation of arenediazonium salts, a variant of the Sandmeyer reaction.[8] This approach offers good functional group tolerance and is applicable to a wide range of aromatic precursors.[8]

General Synthetic Protocol: Sandmeyer-Type Pentafluoroethylation

This protocol outlines a plausible, field-proven methodology for the synthesis of 4-(pentafluoroethyl)aryl compounds, starting from a suitable aniline precursor.

Step 1: Diazotization of the Aryl Amine

-

Dissolve the starting aniline (e.g., 4-aminobenzoic acid) in an appropriate acidic medium (e.g., HCl/H₂O or HBF₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding arenediazonium salt in situ. The completion of the reaction can be monitored using starch-iodide paper.

Step 2: Preparation of the Pentafluoroethylating Reagent

-

In a separate reaction vessel, generate the active "CuC₂F₅" reagent. This can be achieved by reacting a copper source (e.g., CuSCN) with a source of the pentafluoroethyl anion, often derived from tetrafluoroethylene (TFE) and a fluoride source like CsF.[8]

-

The choice of solvent is critical and often involves a polar aprotic solvent like DMF or DMSO.[8]

Step 3: Cross-Coupling Reaction

-

Slowly add the cold diazonium salt solution from Step 1 to the prepared "CuC₂F₅" reagent from Step 2.

-

Allow the reaction to warm to room temperature and stir until the evolution of N₂ gas ceases.

-

The reaction progress can be monitored by techniques such as TLC or LC-MS.

Step 4: Work-up and Purification

-

Quench the reaction mixture with water or a dilute acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield the final 4-(pentafluoroethyl)benzoic acid.[9]

Applications in Research and Drug Development

4-(Pentafluoroethyl)benzoic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for constructing more complex molecules. The carboxylic acid group provides a versatile handle for synthetic transformations such as amidation, esterification, or reduction, while the pentafluoroethyl-phenyl moiety serves as a bioisosteric replacement for other groups to enhance drug properties.

Key Advantages in Drug Design:

-

Modulation of Lipophilicity: The C₂F₅ group significantly increases lipophilicity (logP) compared to a hydrogen atom or even a CF₃ group, which can enhance membrane permeability and improve oral absorption.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a C₂F₅ group can block sites of oxidative metabolism (e.g., P450-mediated hydroxylation) on the aromatic ring, thereby increasing the drug's half-life and reducing patient dose.[1]

-

Enhanced Binding Affinity: The unique steric and electronic properties of the C₂F₅ group can lead to novel, favorable interactions within a target's binding pocket, potentially increasing potency and selectivity.

-

Tuning Acidity: As a strong electron-withdrawing group, the C₂F₅ substituent increases the acidity (lowers the pKa) of the benzoic acid proton, which can influence solubility and interactions with biological targets.

Handling, Safety, and Storage (EHS Protocol)

As with any laboratory chemical, proper handling of 4-(Pentafluoroethyl)benzoic acid is essential to ensure personnel safety. It is classified as an irritant and is harmful if swallowed.[4]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Source: [4]

Recommended Safety Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10][11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[10][12]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[12]

-

-

Handling: Avoid creating dust.[10][12] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[10]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center.[10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents and bases.[12]

Conclusion

4-(Pentafluoroethyl)benzoic acid is a specialized chemical building block with significant potential for advancing drug discovery and materials science projects. Its defining feature, the pentafluoroethyl group, provides a powerful tool for medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of lead compounds. A thorough understanding of its chemical properties, synthetic accessibility, and handling requirements enables researchers to leverage this valuable intermediate to its full potential in the creation of next-generation molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid 97 383-13-1 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzoic acid, 4-(fluorosulfonyl)-, ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to p-(Pentafluoroethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of p-(Pentafluoroethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development. We will delve into its fundamental physicochemical properties, explore the strategic rationale for its use in medicinal chemistry, and provide a detailed, field-proven synthesis protocol.

Core Molecular Attributes

p-(Pentafluoroethyl)benzoic acid, also known as 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid, is a crystalline solid at room temperature. Its core structure consists of a benzoic acid moiety substituted at the para position with a highly stable pentafluoroethyl group. This unique combination of a carboxylic acid handle and a fluorinated tail imparts valuable properties for its application as a building block in the synthesis of advanced pharmaceutical intermediates.

Table 1: Physicochemical Properties of p-(Pentafluoroethyl)benzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₅O₂ | |

| Molecular Weight | 240.13 g/mol | |

| CAS Number | 383-13-1 | |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 154-159 °C | |

| InChI Key | WJKRCWXOKSNIAD-UHFFFAOYSA-N |

The Pentafluoroethyl Group: A Strategic Asset in Medicinal Chemistry

The incorporation of fluorinated moieties is a cornerstone of modern drug design, utilized to fine-tune the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] The pentafluoroethyl (-C₂F₅) group, a bulkier and more lipophilic analogue of the widely used trifluoromethyl (-CF₃) group, offers a unique set of advantages.[3][4]

Causality Behind Fluorination Strategy

The strategic inclusion of the -C₂F₅ group is driven by its ability to modulate several key molecular properties simultaneously:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the pentafluoroethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2][4] This can significantly prolong the in-vivo half-life of a drug candidate.

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve oral bioavailability.[4] The -C₂F₅ group provides a substantial lipophilic contribution.

-

Receptor Binding Affinity: The strong electron-withdrawing nature of the fluorine atoms alters the electronic distribution of the entire molecule.[4] This can modify the acidity or basicity of nearby functional groups and create favorable electrostatic or polar interactions with target proteins, potentially increasing binding affinity and drug efficacy.[2]

-

Bioisosterism: In drug design, the -C₂F₅ group can serve as a bioisostere for other chemical groups, such as an isopropyl or tert-butyl group.[3][5] This allows chemists to explore structure-activity relationships (SAR) by replacing sterically similar groups to optimize a compound's pharmacological profile while potentially avoiding undesirable properties associated with the original group (e.g., metabolic liabilities).[1][6]

Conceptual Role of the Pentafluoroethyl Moiety

The diagram below illustrates the multifaceted impact of incorporating a pentafluoroethyl group into a parent drug scaffold, a key concept for drug development professionals.

References

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

An In-Depth Technical Guide to Melting Point and Solubility for Drug Development Professionals

Introduction: The Cornerstone Properties of Drug Development

In the journey from a promising chemical entity to a life-saving therapeutic, a molecule's physical properties are the gatekeepers of its potential. Among these, melting point and solubility stand as two of the most fundamental and informative characteristics. They are not mere data points on a specification sheet; they are critical determinants of a drug's purity, stability, bioavailability, and manufacturability.[1] A comprehensive understanding of these properties is therefore indispensable for researchers, scientists, and drug development professionals.

This guide provides a technical exploration of the core principles governing melting point and solubility. It moves beyond simple definitions to explain the causality behind experimental choices, offering field-proven insights into the accurate measurement and strategic application of this data. We will delve into the thermodynamic underpinnings, the profound impact of solid-state form, and the validated protocols required to generate trustworthy and actionable data in a regulated environment.

Part 1: The Solid State — Decoding the Melting Point

The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state.[2][3] For a pure crystalline compound, this transition occurs over a sharp, well-defined temperature range.[3][4] This characteristic precision makes melting point a powerful tool for both identification and purity assessment.[4][5][6]

Thermodynamic and Molecular Basis of Melting

Melting is a first-order phase transition governed by thermodynamics. At the melting point, the Gibbs free energy of the solid and liquid phases are equal. The process requires energy, known as the enthalpy of fusion (ΔHfus), to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[7]

The strength of a compound's crystal lattice dictates its melting point. This strength is a direct function of the intermolecular forces between molecules, including:

-

Hydrogen Bonds: Strong, directional interactions.

-

Dipole-Dipole Interactions: Occur between polar molecules.

-

Van der Waals Forces: Weaker, non-specific interactions.

-

Ionic Bonds: Strong electrostatic attractions in salts.

Molecular symmetry and the efficiency of crystal packing also play a crucial role. Highly symmetrical molecules often pack more efficiently into a stable crystal lattice, resulting in a higher melting point.

Caption: Relationship between molecular properties and melting point.

The Critical Impact of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[8][9] These different polymorphs, despite having the identical chemical composition, possess distinct crystal lattice arrangements.[9][10] This variation leads to different physical properties, including melting point, solubility, and stability.[8][9][10][11]

The general rule is that the most thermodynamically stable polymorph will have the highest melting point and the lowest solubility. Metastable forms, which are less stable, will have lower melting points.[8][12] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product, as famously occurred with the antiretroviral drug Ritonavir, which led to a significant loss of bioavailability and a product recall.[8] Therefore, comprehensive polymorphic screening is a non-negotiable step in drug development.

Experimental Determination of Melting Point

Accurate melting point determination is a cornerstone of pharmaceutical quality control.[4][5] The International Council for Harmonisation (ICH) Q6A guidelines list it as a critical test for the characterization and specification setting for new drug substances.[13][14][15][16]

Common Methodologies:

| Method | Principle | Advantages | Disadvantages |

| Capillary Method | Visual or automated detection of melting in a heated capillary tube.[17][18][19] | Simple, cost-effective, widely accepted by pharmacopeias.[17] | Subjective visual detection, requires fine powder.[17] |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak. | Highly accurate and reproducible, provides thermodynamic data (enthalpy of fusion), can detect polymorphism. | More expensive instrumentation, requires expertise in data interpretation. |

Protocol: Melting Point Determination by Capillary Method

This protocol describes a standard operating procedure for determining the melting point range of a drug substance using a modern automated apparatus.

1.0 Objective: To accurately determine the melting range of a powdered solid sample as a key indicator of its identity and purity.[2][4][5]

2.0 Materials & Equipment:

-

Automated Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series)

-

Melting point capillary tubes

-

Mortar and pestle (agate or glass)

-

Spatula

-

Certified melting point standards (e.g., caffeine, vanillin) for calibration

3.0 Procedure:

-

3.1 Instrument Calibration:

-

Verify the instrument's temperature accuracy using at least two certified standards that bracket the expected melting point of the sample.

-

Follow the instrument manufacturer's calibration protocol. The recorded accuracy must be within the specified tolerance (e.g., ±0.5°C).

-

-

3.2 Sample Preparation:

-

Ensure the sample is a fine, homogenous powder. If necessary, gently grind coarse crystals in a mortar.[17]

-

Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[19] Inconsistent packing can lead to poor thermal conductivity and inaccurate results.

-

-

3.3 Measurement:

-

Insert the packed capillary into the instrument's heating block.

-

Program the instrument with the following parameters:

-

Start Temperature: Set to 5-10°C below the expected melting point.

-

Heating Rate: Set to 1°C/minute as per pharmacopeial guidelines.[19] A faster rate can cause temperature lag and artificially inflate the observed melting point.

-

Stop Temperature: Set to at least 5°C above the expected melting point.

-

-

Initiate the heating ramp.

-

-

4.0 Data Recording & Interpretation:

-

The instrument will automatically detect and record the melting range.

-

Onset Temperature: The temperature at which the first drop of liquid becomes visible.

-

Clear Point: The temperature at which the last solid particle melts.

-

Purity Assessment: A pure substance will exhibit a sharp melting range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[3][4][5]

-

Part 2: The Solution State — Mastering Solubility

For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[20][21] Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[20] In drug development, aqueous solubility is a paramount concern, as poor solubility is a major cause of low and variable bioavailability.[20][22][23]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery and development:

-

Thermodynamic (or Equilibrium) Solubility: This is the "gold standard" measurement. It represents the maximum concentration of the most stable crystalline form of a compound that can remain in solution in a specific solvent at equilibrium.[21][24] The measurement is typically performed using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[25][26][27]

-

Kinetic Solubility: This is a high-throughput method used in early discovery. It measures the concentration of a compound at the point it precipitates out of solution when added from a concentrated DMSO stock.[24][25][28] While faster, this method can overestimate solubility as it may not allow time for the most stable, least soluble crystal form to nucleate.[21]

Caption: Experimental workflows for kinetic vs. thermodynamic solubility.

The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[29][30] It is a cornerstone of modern drug development and regulatory science, providing a basis for predicting in vivo performance and, in some cases, allowing for biowaivers (waivers of in vivo bioequivalence studies).[30][31][32]

BCS Class Definitions:

| Class | Solubility | Permeability | Absorption Rate Limiting Step | Example |

| Class I | High | High | Gastric Emptying | Metoprolol[29] |

| Class II | Low | High | Dissolution | Glibenclamide[29] |

| Class III | High | Low | Permeability | Cimetidine[29] |

| Class IV | Low | Low | Dissolution & Permeability | Bifonazole[29] |

-

High Solubility: The highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.0 to 6.8.[29][33]

-

High Permeability: The extent of absorption in humans is ≥ 85% of the administered dose.[29]

A significant percentage of new chemical entities (NCEs) fall into BCS Class II or IV, making solubility enhancement a critical area of formulation science.[22][32]

Experimental Determination of Aqueous Solubility

The shake-flask method is the universally accepted technique for determining thermodynamic solubility.

Protocol: Thermodynamic Solubility by Shake-Flask Method

1.0 Objective: To determine the equilibrium solubility of a drug substance in a specified aqueous buffer.

2.0 Materials & Equipment:

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8 as per BCS guidelines)[32]

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

3.0 Procedure:

-

3.1 Sample Preparation:

-

Add an excess amount of the solid drug substance to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Add a precise volume of the desired aqueous buffer to the vial.

-

-

3.2 Equilibration:

-

Secure the vials on an orbital shaker set to a constant temperature (typically 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary to ensure the most stable polymorphic form is being measured.

-

-

3.3 Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solids. This step is critical; failure to remove all solids will lead to an overestimation of solubility.

-

Quantify the concentration of the drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

-

4.0 Data Recording & Interpretation:

-

The measured concentration is the thermodynamic solubility of the compound in that specific medium.

-

Express the result in units such as mg/mL or µg/mL.

-

Perform the experiment at multiple pH values (e.g., 1.2, 4.5, 6.8) to understand the pH-solubility profile, which is critical for predicting performance in the GI tract.

-

Conclusion: An Integrated Perspective

Melting point and solubility are not isolated parameters but are deeply interconnected through the solid-state chemistry of the active pharmaceutical ingredient. The energy of the crystal lattice, which dictates the melting point, is the very energy that must be overcome for dissolution to occur. Understanding this relationship, particularly in the context of polymorphism, is essential for de-risking drug development. Rigorous, well-controlled experimental characterization of these properties, as outlined in this guide, provides the foundational data upon which successful, safe, and effective medicines are built.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Melting point determination: Significance and symbolism [wisdomlib.org]

- 3. youtube.com [youtube.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 7. Thermodynamic and kinetic analysis of the melting process of S -ketoprofen and lidocaine mixtures - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00039K [pubs.rsc.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 13. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. particle.dk [particle.dk]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 16. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 17. thinksrs.com [thinksrs.com]

- 18. westlab.com [westlab.com]

- 19. mt.com [mt.com]

- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. books.rsc.org [books.rsc.org]

- 22. ucd.ie [ucd.ie]

- 23. ascendiacdmo.com [ascendiacdmo.com]

- 24. Aqueous Solubility Assay | Bienta [bienta.net]

- 25. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 26. lup.lub.lu.se [lup.lub.lu.se]

- 27. bmglabtech.com [bmglabtech.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 30. Biopharmaceutics Classification System: Significance and symbolism [wisdomlib.org]

- 31. hilarispublisher.com [hilarispublisher.com]

- 32. biorelevant.com [biorelevant.com]

- 33. pharmaguru.co [pharmaguru.co]

Introduction: Navigating the Unique Chemistry of Fluorinated Benzoic Acids

An In-Depth Technical Guide to the Safe Handling of 4-(Pentafluoroethyl)benzoic Acid

For the modern researcher, particularly within drug discovery and materials science, fluorinated organic compounds are indispensable tools. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity. 4-(Pentafluoroethyl)benzoic acid is a prime example of such a valuable building block. However, the very properties that make it advantageous also necessitate a robust and informed approach to its handling and safety.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a Senior Application Scientist, my objective is to provide a framework of causality—explaining not just what to do, but why specific protocols are critical. The presence of the pentafluoroethyl group introduces unique considerations, primarily the potential for the formation of hazardous decomposition products like hydrogen fluoride (HF) under certain conditions.[1][2][3] Therefore, every protocol described herein is designed as a self-validating system, ensuring that safety is an integral component of the scientific workflow.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under laboratory conditions and inform appropriate handling and storage strategies.

| Property | Value | Source |

| CAS Number | 383-13-1 | |

| Molecular Formula | C₉H₅F₅O₂ | |

| Molecular Weight | 240.13 g/mol | |

| Appearance | White powder/solid | [4] |

| Melting Point | 154-159 °C | |

| Functional Groups | Carboxylic acid, Fluoro |

Hazard Identification and GHS Classification

4-(Pentafluoroethyl)benzoic acid is classified as a hazardous substance. The following GHS classifications are based on available safety data sheets. It is crucial to internalize these hazards as they form the basis for all subsequent safety protocols.

| GHS Hazard Class | Hazard Code | Description | Source |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | |

| Skin Irritation (Category 2) | H315 | Causes skin irritation | [2] |

| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation | [2] |

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust.[2] The causality is straightforward: as a fine powder, the compound can be easily aerosolized, leading to inhalation, while its acidic nature and chemical reactivity contribute to its irritant properties upon contact with moist tissues like the eyes, skin, and respiratory tract.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to use engineering controls that isolate the hazard from the researcher. Personal Protective Equipment (PPE) is the last line of defense, not the first.

-

Chemical Fume Hood : All weighing, handling, and reaction setup involving 4-(pentafluoroethyl)benzoic acid must be conducted inside a properly functioning chemical fume hood.[5][6] This is non-negotiable. The rationale is to contain the solid powder, preventing the inhalation of fine dust particles, and to capture any potential vapors or hazardous decomposition products.[5]

-

Ventilation : Ensure the laboratory has good general ventilation to supplement the local exhaust of the fume hood.[4][7] This helps to dilute any fugitive emissions that might escape primary containment.

-

Safety Showers and Eyewash Stations : These must be readily accessible and tested regularly.[6][8] Their proximity is critical for rapid decontamination in the event of an accidental exposure.

Standard Operating Protocol for Safe Handling

This protocol outlines the essential steps for handling 4-(pentafluoroethyl)benzoic acid. The causality behind these steps is to minimize dust generation and prevent contact.

4.1. Preparation and Weighing

-

Don Appropriate PPE : Before handling, put on all required PPE as detailed in Section 5.

-

Work Within a Fume Hood : Designate a specific area within a chemical fume hood for handling this compound.

-

Decontaminate Spatula/Tools : Ensure all tools are clean and dry. Many fluorinating agents can react with water.[5]

-

Minimize Dust : When transferring the powder from its container, do so slowly and carefully to minimize the creation of airborne dust. Use a weigh boat or paper and gently tap the spatula rather than shaking it.

-

Seal Container Promptly : Immediately and securely close the container after dispensing the required amount.[4][7]

4.2. Solubilization and Reaction Setup

-

Add Solvent Slowly : When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

-

Maintain Containment : Keep the vessel containing the compound within the fume hood throughout the entire process.

-

Temperature Control : If the reaction is exothermic or requires heating, use a well-controlled heating mantle and monitor the reaction temperature closely. Thermal decomposition can lead to the release of hazardous gases like carbon oxides and hydrogen fluoride.[1][2][3]

4.3. Post-Handling Decontamination

-

Clean Work Area : Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

-

Decontaminate Tools : Clean all spatulas and glassware that came into contact with the compound.

-

Dispose of Waste : All contaminated consumables (weigh boats, gloves, paper towels) must be disposed of in a designated, sealed hazardous waste container.[5]

-

Wash Hands : After removing gloves, wash hands thoroughly with soap and water.[7][9]

Personal Protective Equipment (PPE): A System of Barriers

The selection of PPE is critical and must be based on a thorough risk assessment. For fluorinated compounds, this is especially true.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[6][10] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[5][11] This provides a full barrier against accidental splashes to the face.

-

Hand Protection : Use nitrile gloves as a minimum.[4] Given the potential for skin irritation, consulting a glove manufacturer's compatibility chart is best practice.[5] For handling larger quantities or when prolonged contact is possible, consider double-gloving or using thicker, chemical-resistant gloves.[5] Always inspect gloves for tears or holes before use.

-

Body Protection : A flame-resistant lab coat should be worn and kept buttoned.[5][12] Ensure it has long sleeves. For larger scale operations, a chemical-resistant apron provides an additional layer of protection.[10][11]

-

Footwear : Fully enclosed shoes are required in any laboratory setting.[10]

-

Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used by trained personnel.[7][8]

Emergency Procedures: Rapid and Methodical Response

A pre-planned and well-understood emergency response plan is crucial.

6.1. Accidental Release or Spill The immediate priority is to prevent the spread of the solid and to avoid generating dust.

-

Evacuate and Alert : Alert personnel in the immediate area. For a large spill, evacuate the lab and contact the institutional safety office.

-

Containment : If the spill is small and you are trained to handle it, prevent the powder from spreading. Do not use a dry brush, as this will generate dust.

-

Cleanup : Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.[7] Avoid any actions that create dust.[7][9]

-

Decontamination : Clean the spill area thoroughly with soap and water, and dispose of all cleanup materials as hazardous waste.[7]

Caption: Spill Response Decision Workflow.

6.2. Fire Procedures

-

Extinguishing Media : Use extinguishing media appropriate for the surrounding fire. Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam are suitable.[1][2][3]

-

Hazards : Be aware that thermal decomposition can produce hazardous gases, including carbon oxides and hydrogen fluoride.[1][3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

6.3. First Aid Measures Immediate and correct first aid is vital to minimize injury.

-

Inhalation : Remove the person to fresh air immediately.[1][2][9] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[8][9]

-

Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][9] If irritation persists, seek medical attention.[7]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][9] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.[6][9]

Caption: First Aid Response Workflow by Exposure Route.

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated area.[4][5][7] Keep the container tightly closed to prevent moisture absorption and contamination.[4][7] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][13]

-

Disposal : Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations.[1][9] This material should be handled as hazardous waste and disposed of through an approved waste disposal plant.[2][7] Do not dispose of it down the drain.

Conclusion

4-(Pentafluoroethyl)benzoic acid is a powerful reagent for scientific advancement. Its safe and effective use is not a matter of chance, but a result of deliberate, informed practice. By understanding the causality behind each safety protocol—from the necessity of a fume hood to contain fine, irritating dust to the specific first aid required for exposure—researchers can confidently and responsibly harness its chemical potential. This guide serves as a dynamic tool; always cross-reference it with the most current Safety Data Sheet from your supplier and your institution's specific safety policies.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. ilpi.com [ilpi.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. ipo.rutgers.edu [ipo.rutgers.edu]

- 13. fishersci.com [fishersci.com]

The Pentafluoroethyl Group on an Aromatic Ring: A Senior Application Scientist's Guide to Reactivity, Synthesis, and Strategic Implementation

An In-Depth Technical Guide

Abstract

The pentafluoroethyl (C₂F₅) group is a powerful substituent in modern chemistry, imparting unique electronic and physicochemical properties to aromatic systems. Its incorporation into molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the C₂F₅ group's reactivity on an aromatic ring, grounded in mechanistic principles and field-proven insights. We will explore its profound electron-withdrawing nature, its directing effects in electrophilic and nucleophilic aromatic substitution, established and emerging synthetic protocols for its installation, and its strategic role in tuning molecular properties like metabolic stability and lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct characteristics of the pentafluoroethyl moiety in molecular design.

The Unique Electronic Signature of the Pentafluoroethyl Group

The reactivity of a substituted aromatic ring is fundamentally governed by the electronic nature of its substituents. The pentafluoroethyl group is a potent electron-withdrawing group (EWG), a characteristic that dictates its influence on the aromatic system.[1][2]

1.1. Inductive Effect (-I): The Dominant Force

Unlike substituents with available lone pairs or π-systems, the C₂F₅ group exerts its influence almost exclusively through a strong negative inductive effect (-I). The five highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma bond framework. This effect is significantly more pronounced than that of its smaller analogue, the trifluoromethyl (CF₃) group, due to the additional CF₂ unit.[3] This potent electron withdrawal depletes the electron density of the aromatic π-system, rendering it less nucleophilic.

1.2. Lack of Resonance Effect

The C₂F₅ group lacks lone pairs or π-orbitals that can overlap with the aromatic ring's π-system. Consequently, it does not participate in resonance donation (+M) or withdrawal (-M). This is a critical distinction from groups like nitro (-NO₂) or cyano (-CN), which are also EWGs but exert their influence through both inductive and resonance effects. The purely inductive nature of the C₂F₅ group's electron withdrawal is central to understanding its reactivity patterns.

Caption: Inductive withdrawal depletes electron density on the aromatic ring.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The electron-poor nature of the pentafluoroethyl-substituted aromatic ring has profound consequences for its reactivity towards electrophiles.

2.1. Deactivation of the Aromatic Ring

By withdrawing electron density, the C₂F₅ group makes the aromatic ring a weaker nucleophile. This significantly reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[4] The ring is "deactivated" because the energy barrier for the attack by an electrophile is substantially increased. This deactivation is more pronounced than that of the CF₃ group.[4]

2.2. Meta-Directing Influence

In addition to deactivating the ring, the C₂F₅ group directs incoming electrophiles to the meta position.[1][5] This can be explained by examining the stability of the cationic intermediates (Arenium ions or Wheland intermediates) formed during the reaction.

-

Ortho and Para Attack: When an electrophile attacks at the ortho or para position, one of the resonance structures of the Wheland intermediate places the positive charge on the carbon atom directly bonded to the C₂F₅ group. This is highly unfavorable as the strongly electron-withdrawing C₂F₅ group intensely destabilizes the adjacent positive charge.

-

Meta Attack: When attack occurs at the meta position, the positive charge is delocalized to the other ortho and para carbons, but never resides on the carbon bearing the C₂F₅ group. While this intermediate is still destabilized relative to the intermediate from benzene, it is the "least bad" option.

Therefore, the reaction proceeds through the lowest energy pathway, leading to the formation of the meta-substituted product.[6]

Caption: EAS proceeds via the least destabilized meta-pathway.

Reactivity in Nucleophilic Aromatic Substitution (SNA_r_)

While the C₂F₅ group deactivates the ring towards electrophiles, it has the opposite effect for nucleophilic attack. The strong electron-withdrawing nature of the group is essential for activating the ring for SNAr reactions.[7]

For an SNAr reaction to occur, two main conditions must be met:

-

The ring must be substituted with powerful electron-withdrawing groups.

-

There must be a good leaving group (typically a halide) on the ring.

The C₂F₅ group is exceptionally effective at stabilizing the negatively charged intermediate (Meisenheimer complex) that forms when a nucleophile attacks the ring.[8] This stabilization is most effective when the C₂F₅ group is positioned ortho or para to the leaving group, as this allows the negative charge in the intermediate's resonance structures to be delocalized onto the carbon bearing the C₂F₅ group, where it is stabilized inductively. Therefore, a pentafluoroethyl group will strongly activate an aromatic ring for SNAr at the ortho and para positions.[9]

Synthetic Methodologies for Aromatic Pentafluoroethylation

The installation of the C₂F₅ group onto an aromatic ring is a critical challenge for synthetic chemists. Several methods have been developed, with copper-mediated reactions being particularly prominent.

4.1. Copper-Mediated Cross-Coupling Reactions

Copper-based reagents are widely used for forming C-C bonds, including the introduction of perfluoroalkyl groups.

Table 1: Comparison of Selected Aromatic Pentafluoroethylation Methods

| Method | Aryl Substrate | Pentafluoroethyl Source | Catalyst/Reagent System | Typical Conditions | Reference |

| Decarboxylative Coupling | Aryl Bromides/Iodides | Potassium pentafluoropropionate (CF₃CF₂COOK) | Copper(I) Iodide (CuI) | DMF/Toluene, 150°C | [10] |

| Sandmeyer-Type Reaction | Arenediazonium Tetrafluoroborates | Tetrafluoroethylene (TFE), generated in situ from TMSCF₃ | CuSCN, CsF | Solvent-dependent | [11][12][13] |

| Radical-Based Methods | Aromatic compounds | Perfluoroethyl iodide (C₂F₅I) | Radical initiator | Varies | [14] |

Featured Protocol: Sandmeyer-Type Pentafluoroethylation of Arenediazonium Salts

This method provides a valuable route to pentafluoroethyl arenes from readily available aromatic amines.[11][12] The key is the in situ generation of an active "CuC₂F₅" species which then reacts with the diazonium salt.

Causality and Experimental Insight: Arenediazonium salts are versatile intermediates derived from anilines.[12] The Sandmeyer reaction is a classic transformation of these salts.[13] This protocol adapts that logic for pentafluoroethylation. The in situ generation of tetrafluoroethylene (TFE) from a stable precursor like TMSCF₃ avoids the handling of gaseous TFE. The pre-generation of the active copper reagent "CuC₂F₅" is crucial for efficiency and is highly solvent-dependent.[11][12]

Step-by-Step Methodology:

-

Materials:

-

Aryl Diazonium Tetrafluoroborate (1.0 mmol)

-

Copper(I) thiocyanate (CuSCN)

-

Cesium fluoride (CsF)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Inert atmosphere apparatus (e.g., Schlenk line)

-

-

Procedure:

-

Preparation of the "CuC₂F₅" Reagent: In a flame-dried Schlenk tube under an inert atmosphere, combine CuSCN, CsF, and the chosen anhydrous solvent.

-

Cool the mixture to the specified temperature (e.g., 0 °C).

-

Slowly add TMSCF₃ to the suspension. This will generate TFE in situ, which then reacts with the copper salt to form the active "CuC₂F₅" reagent. The mixture is typically stirred for a set period to ensure complete formation.[11][12]

-

Pentafluoroethylation Reaction: To the pre-formed "CuC₂F₅" mixture, add the arenediazonium tetrafluoroborate salt portion-wise at a controlled temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired pentafluoroethyl arene.

-

Caption: A streamlined process from aromatic amine to the final product.

Impact on Physicochemical Properties in Drug Discovery

The introduction of a C₂F₅ group can dramatically and beneficially alter a molecule's properties, a key consideration for drug development professionals.[15][16]

5.1. Lipophilicity

Fluorine is the most electronegative element, yet fluorinated groups often increase a molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents). The C₂F₅ group significantly increases lipophilicity, often more so than a CF₃ group. This property is critical as it influences a drug's ability to cross cell membranes, affecting its absorption, distribution, and ability to reach its biological target.[17]

5.2. Metabolic Stability

Drug metabolism, often carried out by cytochrome P450 enzymes in the liver, is a primary route of drug clearance.[18][19] A common metabolic pathway is the oxidation of C-H bonds. The C-F bond is exceptionally strong (considerably stronger than a C-H bond), making the C₂F₅ group highly resistant to oxidative metabolism.[17] By replacing a metabolically labile group (like a methyl or ethyl group) with a C₂F₅ group, chemists can block a site of metabolism. This can increase the drug's half-life and bioavailability, potentially leading to a more favorable dosing regimen.[16][20]

5.3. Bioisosterism

The C₂F₅ group can be considered a bioisostere for other chemical groups. While larger than a trifluoromethyl or tert-butyl group, it can sometimes occupy similar binding pockets in proteins. Its unique electronic and lipophilic profile makes it a valuable alternative to other groups like pentafluorosulfanyl (SF₅) in lead optimization campaigns, allowing chemists to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[21][22][23]

Conclusion

The pentafluoroethyl group is far more than an exotic substituent; it is a strategic tool for molecular engineering. Its powerful and purely inductive electron-withdrawing nature fundamentally defines its reactivity, deactivating aromatic rings to electrophilic attack and directing substitution to the meta position, while simultaneously activating them for nucleophilic substitution at ortho and para positions. Advances in synthetic chemistry, particularly copper-mediated methodologies, have made the incorporation of this group increasingly accessible. For scientists in drug discovery and materials science, the C₂F₅ group offers a reliable method to enhance metabolic stability, modulate lipophilicity, and explore new chemical space. A thorough understanding of the principles laid out in this guide is essential for harnessing the full potential of this remarkable functional group.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Illustrated Glossary of Organic Chemistry - Electron withdrawing group (EWG) [chem.ucla.edu]

- 3. Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 5. Directing Effects | ChemTalk [chemistrytalk.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. sioc.cas.cn [sioc.cas.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Volume # 6(109), November - December 2016 — "Original method of synthesis of pentafluoroethyl iodide" [notes.fluorine1.ru]

- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 16. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 17. mdpi.com [mdpi.com]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 22. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Electron-withdrawing effects of C2F5 vs CF3 group

An In-Depth Technical Guide to the Comparative Electron-Withdrawing Effects of the Pentafluoroethyl (C2F5) and Trifluoromethyl (CF3) Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] The unique properties conferred by fluorine, such as high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacological profile.[3] Among organofluorine moieties, the trifluoromethyl (CF3) group is arguably the most ubiquitous, widely recognized for its potent electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity.[4] However, as the demand for nuanced molecular tuning grows, homologous perfluoroalkyl groups like pentafluoroethyl (C2F5) are of increasing interest. This guide provides a detailed comparative analysis of the electron-withdrawing effects of the C2F5 versus the CF3 group, moving beyond simple assumptions to explore the underlying electronic principles and their practical implications for molecular design.

A Framework for Quantifying Electronic Effects

To compare the C2F5 and CF3 groups, we must first define the quantitative parameters used to describe a substituent's electronic influence. This influence is broadly transmitted through two primary mechanisms:

-

Inductive Effect (-I): The polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. This effect attenuates with distance.[5]

-

Resonance Effect (R or M): The delocalization of pi (π) electrons across a conjugated system, which can be either electron-donating (+R) or electron-withdrawing (-R).[6]

These effects are captured empirically by the following parameters:

-

Hammett Substituent Constants (σ): Derived from the ionization of substituted benzoic acids in water, Hammett constants quantify the total electronic effect of a substituent on a reaction center. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect. The constants are position-dependent, with σ_meta (σm) reflecting mainly the inductive effect and σ_para (σp) capturing a combination of inductive and resonance effects.[7][8]

-

Taft Polar Constant (σ*): This parameter specifically quantifies the polar (inductive and field) effects of a substituent, divorced from resonance and steric contributions. It is determined from the differential hydrolysis rates of substituted methyl esters.

-

Acid Dissociation Constant (pKa): A direct and highly sensitive measure of electronic influence. For an acid R-COOH, a stronger electron-withdrawing 'R' group will stabilize the resulting carboxylate anion (R-COO⁻), leading to a stronger acid and thus a lower pKa value .

Quantitative Comparison: Acidity as the Definitive Metric

While Hammett constants are the gold standard for many substituents, experimentally derived σm and σp values for the C2F5 group are not as readily available in seminal compilations as they are for the CF3 group. Therefore, the most direct and reliable experimental comparison of the net electron-withdrawing power of these two groups comes from the pKa values of their corresponding carboxylic acids: trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPrA).

The data reveals a subtle but critically important distinction: TFA is a stronger acid than PFPrA . This indicates that, in this context, the CF3 group exerts a more powerful net electron-withdrawing effect on the carboxyl group than the C2F5 group does. This finding may seem counterintuitive, as one might assume that the presence of two additional fluorine atoms in the C2F5 group would lead to a stronger inductive pull. The mechanistic rationale for this observation is explored in the next section.

| Parameter | CF3 Group | C2F5 Group | Interpretation |

| pKa of R-COOH | 0.23 | ~0.38 - 0.44[7] | Lower pKa for CF3COOH signifies stronger acidity and a greater net electron-withdrawing effect from the CF3 group. |

For reference, the well-established Hammett constants for the trifluoromethyl group are provided below.

| Hammett Constant | Value for CF3 |

| σ_meta (σm) | 0.43 - 0.52[3] |

| σ_para (σp) | 0.54 - 0.61[3] |

Mechanistic Rationale for the Observed Effects

The slightly superior electron-withdrawing capability of the CF3 group compared to C2F5, as evidenced by pKa data, can be rationalized by examining the interplay of inductive and hyperconjugative effects.

The Dominant Inductive Effect (-I)

The primary source of the powerful electron-withdrawing nature of both groups is the strong inductive pull from the highly electronegative fluorine atoms. This effect polarizes the entire substituent, creating a significant partial positive charge on the carbon atom attached to the functional group, thereby stabilizing an adjacent negative charge (like in a carboxylate anion).

The Differentiating Role of Hyperconjugation

Hyperconjugation, an interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, plays a crucial and distinct role in each group.

-

Negative Hyperconjugation in CF3: When attached to a π-system or other electron source, the CF3 group acts as a resonance acceptor through negative hyperconjugation. Electrons from an adjacent C-C σ-bond can delocalize into the low-lying anti-bonding (σ*) orbitals of the C-F bonds. This delocalization further enhances its ability to withdraw electron density.

-

Internal Hyperconjugation in C2F5: The C2F5 group possesses an additional, internal hyperconjugation pathway not present in CF3. The electrons in the Cα-Cβ sigma bond (σ C-C) can delocalize into the anti-bonding orbitals of the Cβ-F bonds (σ* C-F). This internal σ → σ* interaction effectively stabilizes the C2F5 group itself but can slightly diminish the net inductive pull experienced by an external, attached functional group. It provides a pathway for electron density to be partially redistributed within the substituent, slightly lessening the demand on the external bond.

Experimental Workflow: pKa Determination by Potentiometric Titration

The precise determination of pKa values is fundamental to establishing the electronic parameters of substituents. Potentiometric titration is a robust and widely used method for this purpose.

Step-by-Step Methodology

-

Preparation: Accurately weigh a sample of the fluoroalkyl carboxylic acid (e.g., trifluoroacetic acid) and dissolve it in a known volume of deionized, CO2-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titrant Standardization: Prepare a standardized solution of a strong base, typically sodium hydroxide (NaOH), with a precisely known concentration (e.g., 0.05 M).

-

Apparatus Setup: Place the acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, 10.00) and immerse the electrode in the acid solution.

-

Titration: Add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point, where a sharp change in pH occurs.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

pKa Determination: Determine the volume of NaOH required to reach the equivalence point (Veq). The half-equivalence point is the volume exactly halfway to this point (Veq/2). The pKa of the acid is equal to the pH of the solution at this half-equivalence point.

Implications for Drug Discovery and Molecular Design

The choice between a CF3 and a C2F5 substituent is not merely academic; it represents a strategic decision in the multi-parameter optimization that defines modern drug design.

-

pKa Modulation and Bioavailability: The ability to fine-tune a molecule's pKa is critical. A shift of just 0.2 pKa units can significantly alter the ionization state of a drug at physiological pH (~7.4), which in turn affects its solubility, membrane permeability, and binding to its target protein or off-target antitargets.[3] The choice between CF3 and C2F5 offers a reliable method for this fine-tuning.

-